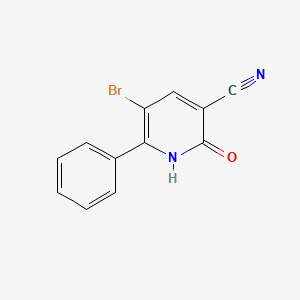

5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Description

Properties

IUPAC Name |

5-bromo-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2O/c13-10-6-9(7-14)12(16)15-11(10)8-4-2-1-3-5-8/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIKVPXRHSWWJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C(=O)N2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101198233 | |

| Record name | 5-Bromo-1,2-dihydro-2-oxo-6-phenyl-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101198233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-71-5 | |

| Record name | 5-Bromo-1,2-dihydro-2-oxo-6-phenyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228182-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,2-dihydro-2-oxo-6-phenyl-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101198233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Phosphorus Oxychloride-Mediated Cyclization and Bromination

One established method involves the cyclization of 5-bromopicolinamide derivatives using phosphorus oxychloride (POCl3) in toluene under reflux conditions to form the 5-bromo-2-pyridinecarbonitrile core. The reaction mixture is then basified and extracted to isolate the product, which is purified by column chromatography.

-

- Reflux with POCl3 in dry toluene for 2 hours

- Basification to pH 12 with 2N NaOH

- Extraction with ethyl acetate

- Purification by silica gel chromatography (petroleum ether/ethyl acetate 10:1)

Yield: Approximately 43.6 g from 58 g starting material (5-bromopicolinamide).

This method is effective for preparing 5-bromo-2-pyridinecarbonitrile intermediates, which can be further functionalized to introduce the phenyl substituent.

Condensation with Active Methylene Compounds and Ammonium Acetate

A modified Hantzsch-type synthesis involves the condensation of an appropriate enone with ethyl cyanoacetate in the presence of ammonium acetate to form cyanopyridone derivatives. This method can be adapted to introduce various substituents, including phenyl groups, at the 6-position.

This approach allows for the direct construction of the pyridine ring with the desired substituents, including the phenyl group at position 6, and can be optimized for high yields.

Bromination of Aminocyanopyridines

Starting from 2-amino-5-aryl-3-cyanopyridines, bromination using N-bromosuccinimide (NBS) selectively introduces the bromine at position 5. The amino group at position 2 can be introduced via nucleophilic substitution on 2-chloronicotinonitrile derivatives.

This method provides flexibility in modifying the substituents and is suitable for preparing various analogs.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The POCl3-mediated method is frequently cited in patents and literature for preparing brominated pyridinecarbonitriles, providing a reliable route to the key intermediate.

- The modified Hantzsch reaction offers a one-step synthesis with good functional group tolerance, enabling the incorporation of the phenyl substituent directly during ring formation.

- Bromination using NBS on amino-substituted pyridinecarbonitriles allows selective introduction of bromine at position 5 but may require further steps to convert amino groups to oxo functionalities and to install the phenyl group.

- Challenges in synthesis include controlling regioselectivity of bromination and optimizing yields in the introduction of the phenyl group via Grignard or Suzuki coupling reactions.

- Alternative catalytic methods involving metal-catalyzed cross-coupling have been explored to improve the introduction of aryl groups, but detailed protocols specific to this compound are limited in the current literature.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Reduction: Formation of 2-amino-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile.

Oxidation: Formation of carboxylic acids or other oxidized phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including 5-bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

There is emerging evidence that pyridine-based compounds possess anticancer activity. For instance, certain derivatives have been shown to induce apoptosis in cancer cells by activating specific signaling pathways. The compound may similarly exhibit cytotoxic effects against various cancer cell lines, suggesting a need for further exploration in drug development .

Neurological Applications

The compound's structure allows it to interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders. Research into similar compounds has suggested they may modulate synaptic transmission and could serve as leads for developing treatments for conditions such as depression and anxiety .

Agricultural Applications

Herbicidal Activity

Pyridine derivatives have been extensively studied for their herbicidal properties. The compound this compound is believed to act on specific biochemical pathways in plants, inhibiting growth or causing selective toxicity to certain weeds while being less harmful to crops. This selectivity is crucial for developing sustainable agricultural practices .

Fungicidal Properties

Similar to its herbicidal effects, this compound may also exhibit fungicidal activity. Research has indicated that certain pyridine derivatives can inhibit fungal growth by disrupting cellular processes. This suggests potential applications in crop protection against fungal diseases .

Material Sciences

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be used as a building block for synthesizing novel materials. Its reactivity can be exploited in the development of polymers or other advanced materials with specific properties tailored for electronics or photonics applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Demonstrated effective inhibition of E. coli and S. aureus at low concentrations. |

| Study 2 | Anticancer | Induced apoptosis in breast cancer cell lines with a significant reduction in cell viability. |

| Study 3 | Herbicidal | Showed selective toxicity towards common agricultural weeds with minimal impact on crop species. |

| Study 4 | Material Science | Utilized as a precursor for synthesizing conductive polymers with enhanced electrical properties. |

Mechanism of Action

The mechanism of action of 5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and nitrile group can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key analogs are compared below based on substituents, molecular weight, and documented properties:

Substituent Effects on Physicochemical Properties

- 6-Substituent Diversity :

- Electron-Donating Groups (e.g., 4-OCH₃) : Reduce electrophilicity of the pyridine ring, altering reactivity in nucleophilic substitution reactions .

Research Findings and Data Gaps

- Thermal Stability : The 4-methoxy derivative (CAS 21642-98-8) has a melting point of 92–94°C, lower than brominated analogs, suggesting weaker crystalline packing .

- Commercial Availability : Chlorinated derivatives (e.g., 5-Chloro-6-isopropyl variant) are more readily available, with suppliers like Tetrahedron offering catalog prices .

Biological Activity

5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Molecular Formula : CHBrNO

CAS Number : Not Available

Molecular Weight : 265.1 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to modulate neurotransmitter receptors and exhibit antioxidant properties.

Receptor Interaction

Research indicates that this compound acts as an allosteric modulator at nicotinic acetylcholine receptors (nAChRs). It enhances the binding affinity of acetylcholine, thereby increasing receptor activation and downstream signaling pathways .

Antioxidant Activity

In vitro studies have demonstrated that this compound exhibits significant antioxidant activity. This is crucial for mitigating oxidative stress-related cellular damage, which is implicated in various diseases including cancer and neurodegenerative disorders .

Biological Activities

The compound has been investigated for several biological activities:

- Anticancer Activity :

- Anti-inflammatory Effects :

- Neuroprotective Properties :

Table 1: Summary of Biological Activities

| Activity | Model System | Concentration | Effect |

|---|---|---|---|

| Anticancer | HepG2 Cells | 1000 µg/mL | Significant growth inhibition |

| Anti-inflammatory | RAW 264.7 Macrophages | 50 µM | Reduced TNF-alpha production |

| Neuroprotective | SH-SY5Y Neurons | 10 µM | Enhanced cell viability |

Research Findings

A study published in a peer-reviewed journal highlighted the compound's efficacy against oxidative stress in neuronal cells. The results indicated a reduction in reactive oxygen species (ROS) levels upon treatment with this compound .

Another investigation focused on its anticancer properties revealed that the compound triggers apoptosis through the intrinsic pathway, activating caspases and leading to cell death in cancerous cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile, and how can reaction conditions be optimized for higher yields?

- The compound is synthesized via a multi-component condensation reaction. A typical procedure involves refluxing p-bromoacetophenone , an aldehyde (e.g., benzaldehyde), ethyl cyanoacetate, and ammonium acetate in ethanol. Reaction time (10–20 hours) and stoichiometric ratios are critical for yield optimization. Purification is achieved through crystallization using DMF/ethanol mixtures . Adjusting temperature and reagent concentrations can further enhance purity and efficiency .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Thin-layer chromatography (TLC) is used for preliminary purity assessment. Structural confirmation relies on NMR spectroscopy (¹H/¹³C) to verify the dihydropyridine core and substituent positions. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography or HPLC can resolve stereochemical ambiguities .

Q. How does the presence of bromine and cyano groups influence the compound’s solubility and stability under different storage conditions?

- The bromine atom increases molecular weight and lipophilicity, reducing aqueous solubility but enhancing stability against oxidative degradation. The cyano group contributes to hydrogen-bonding interactions, which may improve crystallinity. Storage in anhydrous, dark conditions at 2–8°C is recommended to prevent hydrolysis of the dihydropyridine ring .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed in different substituent analogs of this compound?

- Contradictions often arise from substituent positional effects. For example, 6-methyl derivatives (e.g., 5a in ) show enhanced cardiotonic activity compared to 4-methyl analogs due to steric and electronic modulation of receptor binding. Systematic SAR studies using computational docking (e.g., molecular dynamics simulations) and in vitro assays (e.g., enzyme inhibition) can clarify mechanistic disparities .

Q. What methodologies are recommended for investigating the compound’s potential interactions with biological targets, such as enzyme inhibition or receptor binding?

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For enzyme targets (e.g., kinases), kinetic assays measuring IC₅₀ values under varying pH and temperature conditions are essential. Cellular models (e.g., HEK293 cells transfected with target receptors) can validate functional activity .

Q. What strategies can be employed to modify the dihydropyridine core to enhance selectivity in pharmacological applications while maintaining synthetic feasibility?

- Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to improve metabolic stability. Alternatively, replace the phenyl group at the 6-position with heterocycles (e.g., pyridinyl) to modulate solubility and target specificity. One-pot synthesis methods using microwave-assisted heating can streamline derivative production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.